molecular formula C14H12BrNO B1268547 (5-Bromo-2-methylamino-phenyl)-phenyl-methanone CAS No. 39573-20-1

(5-Bromo-2-methylamino-phenyl)-phenyl-methanone

Cat. No. B1268547
CAS RN: 39573-20-1
M. Wt: 290.15 g/mol
InChI Key: DZFVLVSXNCYTGE-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of organic compounds that have been explored for various synthetic and analytical purposes. Its structural specificity comes from the bromo, methylamino, and methanone functional groups attached to the phenyl rings, which significantly influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of derivatives similar to the requested compound involves strategic reactions that incorporate bromine, methylamino groups, and a methanone moiety onto a phenyl ring. For example, the synthesis of (5-bromo-2-hydroxyphenyl)-(phenyl) methanone involves the reaction of 4-bromophenol and benzoyl chloride, confirmed by X-ray crystal structure determination (Kuang Xin-mou, 2009).

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Synthesis and Crystallography : The compound has been synthesized and confirmed using X-ray crystal structure determination. Its crystal is monoclinic with specific cell data, demonstrating a complex molecular structure (Kuang Xin-mou, 2009).

2. Antimicrobial and Antioxidant Activities

  • Antimicrobial Properties : A study involving the synthesis of similar methanone derivatives highlights their antibacterial and antifungal activities, which were evaluated using methods like the Bauer-Kirby method (G. Thirunarayanan, 2017).
  • Antioxidant Properties : Another study synthesized derivatives of this compound, demonstrating significant antioxidant power when compared to standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Yasin Çetinkaya et al., 2012).

3. Biological Activities

  • Antiviral and Antifungal Potential : Derivatives of this compound were found to have selective activity against specific viruses and fungi, suggesting potential use in antiviral and antifungal agents (D. Sharma et al., 2009).
  • Antiestrogenic Activity : Another variant of the compound showed potent antiestrogenic activity in animal models, indicating potential applications in estrogen-related therapies (C. Jones et al., 1979).

4. Chemical Synthesis and Applications

  • Novel Synthesis Methods : Research includes the development of efficient synthesis routes for similar compounds, paving the way for the production of biologically active compounds (Harindran Suhana & S. Rajeswari, 2017).
  • Synthesis of Complexes : There are studies on the synthesis of metal complexes with related Schiff base compounds, which were tested for antimicrobial and antioxidant activities (S. Mini et al., 2015).

properties

IUPAC Name

[5-bromo-2-(methylamino)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFVLVSXNCYTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347784
Record name [5-Bromo-2-(methylamino)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methylamino-phenyl)-phenyl-methanone

CAS RN

39573-20-1
Record name [5-Bromo-2-(methylamino)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Wang, X Zhang, X Fan - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
In this paper, a regioselective, efficient and convenient synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite is …
Number of citations: 11 pubs.rsc.org

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